Methyl 2-[(3-chloropropyl)sulfanyl]acetate
Overview
Description
“Methyl 2-[(3-chloropropyl)sulfanyl]acetate” is a chemical compound with the CAS number 62519-33-9 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H11ClO2S . The average mass is 182.668 Da .Physical And Chemical Properties Analysis
The physical and chemical properties such as density, melting point, and boiling point of “this compound” are mentioned in the resources, but specific values are not provided .Scientific Research Applications
Synthesis and Pharmacological Applications
Methyl 2-[(3-chloropropyl)sulfanyl]acetate is utilized in the synthesis of various pharmacologically active compounds. For instance, it is involved in the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, which exhibit potential antibacterial activity against both gram-negative and gram-positive bacteria (Siddiqui et al., 2014). This demonstrates its significance in developing new antibacterial agents.
Role in Flavor Chemistry
In the field of flavor chemistry, derivatives of this compound, like 2-sulfanyl-3-methylbutyl formate, have been identified in aged beers. These compounds contribute a typical ribes flavor and are important in understanding the flavor profiles of beverages (Tran et al., 2013).
In Organic Chemistry Research
This compound is also involved in various transformations and reactions in organic chemistry. For example, it is used in the formation of derivatives of 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine and 5,6-dihydropyridin-2(1H)-one, highlighting its role in synthesizing complex organic molecules (Nedolya et al., 2018).
Pharmaceutical Research
In pharmaceutical research, this compound is used in creating compounds with potential therapeutic benefits. For instance, its derivatives are investigated for their effects on the central nervous system in mice, indicating its relevance in developing new CNS-active drugs (Maliszewska-Guz et al., 2005).
Application in Polymer Science
The compound finds applications in polymer science as well. It is used in the living radical polymerization of vinyl acetate, demonstrating its usefulness in synthesizing polymers with controlled properties (Stenzel et al., 2003).
Antimicrobial and Cytotoxicity Studies
Additionally, its derivatives have been screened for in vitro antimicrobial activity and evaluated for cytotoxic effects, showing its potential in developing antimicrobial agents (Paul & Muthusubramanian, 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-(3-chloropropylsulfanyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c1-9-6(8)5-10-4-2-3-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDBQVMKNNAGNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60807835 | |
Record name | Methyl [(3-chloropropyl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60807835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62519-33-9 | |
Record name | Methyl [(3-chloropropyl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60807835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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